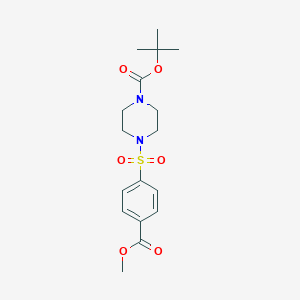

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is an organic compound with the molecular formula C17H24N2O6S and a molecular weight of 384.45 g/mol . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a benzoate ester, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Esterification: Finally, the benzoate ester is formed by reacting the sulfonylated piperazine with methyl 4-hydroxybenzoate under esterification conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the active piperazine moiety.

Substitution: The sulfonyl and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the deprotected piperazine derivative .

Aplicaciones Científicas De Investigación

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.

Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its ability to interact with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)carbonyl)benzoate: Similar structure but with a carbonyl group instead of a sulfonyl group.

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)amino)benzoate: Contains an amino group instead of a sulfonyl group.

Uniqueness

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is unique due to the presence of both the sulfonyl and benzoate ester groups, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Actividad Biológica

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS Number: 138384-97-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H24N2O6S

- Molecular Weight : 384.45 g/mol

- Density : 1.277 g/cm³ (predicted)

- Boiling Point : Approximately 511.5 °C (predicted)

The compound features a piperazine moiety, which is known for its role in various pharmacological applications, including as a scaffold in drug design.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways:

- Mechanism : These compounds often act as inhibitors of key enzymes involved in tumor growth, such as receptor tyrosine kinases and other oncogenic pathways.

- Case Study : A study highlighted the effectiveness of a related piperazine compound in reducing tumor size in xenograft models, demonstrating over 70% inhibition of tumor growth compared to controls .

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory effects:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in tissues.

- Case Study : In a rodent model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High (estimated >80%) |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 2 hours |

These characteristics suggest that the compound could be effective for acute treatment scenarios where rapid action is necessary.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity:

- Modification Studies : Substituting different groups on the piperazine ring has shown to enhance binding affinity to target proteins involved in cancer progression.

- Findings : Certain modifications resulted in increased potency against specific cancer cell lines, indicating a strong correlation between structural changes and biological efficacy .

Propiedades

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFLDVXIWBKZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.